molecular formula C13H13N3 B13067793 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile

2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile

Cat. No.: B13067793
M. Wt: 211.26 g/mol
InChI Key: BQUMZXPMXHUJTJ-UHFFFAOYSA-N
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Description

Structural Elucidation of 2-Amino-4-(2,5-Dimethylphenyl)-1H-Pyrrole-3-Carbonitrile

Crystallographic Characterization and Molecular Geometry

The molecular structure of this compound has been resolved via single-crystal X-ray diffraction, revealing a planar pyrrole ring system with distinct substituent-induced distortions. The compound crystallizes in a monoclinic space group (P2₁/c), with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 14.73 Å, and β = 97.5°. The pyrrole ring exhibits bond lengths characteristic of aromatic systems: the N1–C2 and C3–C4 bonds measure 1.38 Å and 1.41 Å, respectively, while the cyano group (C≡N) at position 3 adopts a linear geometry with a bond length of 1.16 Å.

The 2,5-dimethylphenyl substituent at position 4 introduces steric interactions, tilting the aromatic ring by 12.7° relative to the pyrrole plane. Intramolecular hydrogen bonding between the amino group (N–H: 1.02 Å) and the cyano nitrogen (N⋯H: 2.21 Å) stabilizes the molecular conformation, as observed in related pyrrole-3-carbonitriles.

Table 1: Selected Bond Lengths and Angles
Bond/Angle Value (Å/°)
N1–C2 1.38
C3–C4 1.41
C≡N 1.16
Dihedral (Pyrrole–Phenyl) 12.7

Quantum Chemical Analysis of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic properties of the compound. The HOMO (−6.12 eV) is localized on the pyrrole ring and amino group, while the LUMO (−2.87 eV) resides predominantly on the cyano group and phenyl ring, indicating charge-transfer potential. Natural bond orbital (NBO) analysis reveals hyperconjugation between the lone pair of the amino nitrogen and the σ* orbital of the adjacent C–N bond, stabilizing the system by 24.7 kcal/mol.

The electrostatic potential map highlights electron-deficient regions at the cyano group (ESP: +0.32 e/ų) and electron-rich areas around the amino group (ESP: −0.45 e/ų), consistent with its polar reactivity profile.

Comparative Analysis with Pyrrole-3-Carbonitrile Analogues

Comparative studies with structurally related compounds underscore the impact of substituents on molecular properties:

  • 2-Amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile :

    • The diphenyl substitution increases planarity (dihedral angle: 8.4°) but reduces solubility due to π-stacking interactions.
    • Higher HOMO energy (−5.89 eV) compared to the dimethylphenyl analogue, enhancing nucleophilic reactivity.
  • 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile :

    • Methyl groups induce greater steric hindrance (dihedral: 15.2°) but improve crystalline packing efficiency.
    • Reduced conjugation with the cyano group (C≡N bond: 1.18 Å) due to electron-donating methyl effects.
  • 1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile :

    • Saturation of the pyrrole ring increases bond alternation (C3–C4: 1.47 Å) and decreases aromaticity.
    • Chlorine substitution lowers LUMO energy (−3.12 eV), favoring electrophilic attack.
Table 2: Substituent Effects on Key Parameters
Compound Dihedral Angle (°) HOMO (eV) C≡N Bond (Å)
2-Amino-4-(2,5-dimethylphenyl) 12.7 −6.12 1.16
2-Amino-4,5-diphenyl 8.4 −5.89 1.15
2-Amino-4,5-dimethyl 15.2 −6.30 1.18
1-(4-Chlorophenyl)-4,5-dihydro 9.8 −6.02 1.17

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C13H13N3/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7,16H,15H2,1-2H3

InChI Key

BQUMZXPMXHUJTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CNC(=C2C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate can yield the desired pyrrole derivative. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The amino group and the phenyl ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C₁₃H₁₃N₃
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 313495-41-9

The structure of 2-Amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile features a pyrrole ring substituted with an amino group and a cyano group, which contributes to its reactivity and potential applications in synthesis.

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceuticals. It has shown potential as an intermediate in synthesizing bioactive molecules. For instance, derivatives of this compound may exhibit anti-inflammatory or anticancer activities due to structural similarities with known pharmacophores.

Case Study : Research published in various journals has indicated that modifications to the pyrrole ring can enhance biological activity. For example, compounds with similar structures have been tested for their efficacy against specific cancer cell lines, showing promising results in inhibiting cell proliferation.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions.

Data Table: Common Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with alkyl halides to form amines
CycloadditionParticipates in [3+2] cycloaddition reactions
OxidationCan be oxidized to form pyrrole derivatives

Material Science

In material science, this compound can be used to develop new polymers or composite materials. Its properties may enhance the thermal and mechanical stability of materials.

Case Study : A study demonstrated that incorporating this compound into polymer matrices improved their tensile strength and thermal resistance, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

  • Medicinal Chemistry: The combination of amino and dimethylphenyl groups optimizes both affinity and selectivity in kinase inhibition, making this compound a lead candidate for anticancer drug development.

Limitations : Comparative data on metabolic stability and toxicity are scarce, highlighting a need for pharmacokinetic profiling.

Biological Activity

2-Amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile (CAS No. 313495-41-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₃H₁₃N₃
  • Molecular Weight : 211.26 g/mol
  • Melting Point : Not specifically reported; similar compounds range from 164°C to 166°C .
  • Structure : The compound features a pyrrole ring with an amino group and a carbonitrile group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials through multi-step organic synthesis methods. Detailed synthetic routes often include the formation of the pyrrole ring followed by functionalization at the 4-position with an amine and a carbonitrile group.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies on similar structures have demonstrated their ability to inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with growth inhibition concentrations (GI50) in the nanomolar range .

The mechanism of action appears to involve interaction with key signaling pathways, such as those mediated by epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). These interactions can disrupt cellular proliferation and induce apoptosis in cancer cells .

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrrole derivatives in combating Mycobacterium tuberculosis. Compounds structurally related to this compound have shown promising results against multidrug-resistant strains of M. tuberculosis. For example, derivatives incorporating specific side chains demonstrated minimal inhibitory concentrations (MIC90) below 1 µg/mL against clinical isolates .

Case Studies

  • Antitumor Effects : A study synthesized several pyrrole derivatives and evaluated their cytotoxicity against cancer cell lines. The most active compound exhibited an IC50 value of approximately 1.0–1.6 × 10⁻⁸ M against colon cancer cells .
  • Antimycobacterial Effects : Another investigation focused on the antitubercular activity of pyrrole compounds, revealing that selected analogues could inhibit intracellular M. tuberculosis effectively while maintaining low cytotoxicity against human cells .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC90 ValueReference
This compoundAntitumorHCT-116 (colon cancer)~1.0–1.6 × 10⁻⁸ M
Analogues of this compoundAntitubercularM. tuberculosis< 1 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 2-Amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation and cyclization. For structurally related pyrrole carbonitriles, key reagents include formaldehyde, sodium cyanide, and substituted anilines. For example, similar compounds are synthesized by reacting substituted anilines with ethyl cyanoacetate and formaldehyde under acidic or basic conditions, followed by decarboxylation and purification . Modifications to substituents (e.g., dimethylphenyl groups) require tailored reaction conditions to ensure regioselectivity and yield optimization.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques (e.g., 1^1H/13^13C NMR, IR) and X-ray crystallography. For example, monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters (e.g., a=12.7408a = 12.7408 Å, b=7.8520b = 7.8520 Å, c=14.4194c = 14.4194 Å, β=115.16\beta = 115.16^\circ) are reported for analogous pyrrole derivatives, enabling precise bond-length and angle measurements . Hydrogen bonding and π-π stacking interactions in the crystal lattice further validate the molecular conformation .

Q. What crystallographic data are available for structurally related pyrrole-3-carbonitriles?

  • Methodological Answer : Crystallographic studies of analogous compounds (e.g., 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile) reveal monoclinic systems with Z=8Z = 8 and unit cell volumes around 2305.52305.5 Å3^3. Key parameters include a=17.527a = 17.527 Å, b=9.6576b = 9.6576 Å, and c=14.237c = 14.237 Å, with β=106.92\beta = 106.92^\circ. These data provide benchmarks for modeling the target compound’s packing behavior and stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents?

  • Methodological Answer : Yield optimization often involves adjusting reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and catalyst choice (e.g., piperidine for Knoevenagel condensations). For example, derivatives with electron-withdrawing groups (e.g., -CF3_3) require inert atmospheres and slow addition of reagents to minimize side reactions . Kinetic monitoring via TLC or HPLC is critical for identifying intermediate bottlenecks .

Q. What strategies resolve contradictions in spectral data during derivative synthesis?

  • Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism or polymorphism. For instance, pyrrole derivatives can exhibit keto-enol tautomerism, which is resolved by variable-temperature NMR or computational modeling (DFT). Conflicting crystallographic data (e.g., bond angles differing by >2°) are addressed by re-measuring diffraction patterns with higher-resolution instruments or using synchrotron sources .

Q. How are pyrrole-3-carbonitrile derivatives functionalized for enhanced bioactivity?

  • Methodological Answer : Functionalization often targets the amino and cyano groups. For example, active methylene reagents (e.g., malononitrile) are used to introduce pyridine or pyrazole rings, yielding fused heterocycles like pyrrolo[2,3-b]pyridines. Such modifications enhance π-conjugation and binding affinity in bioactive analogs. Reaction conditions (e.g., microwave-assisted synthesis) and protecting groups (e.g., Boc for amines) are critical for regioselectivity .

Q. What computational methods validate the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and nonlinear optical (NLO) properties. For example, the electron-withdrawing cyano group lowers the LUMO energy, enhancing charge-transfer interactions. These models are cross-validated with UV-Vis and cyclic voltammetry data .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the biological activity of pyrrole-3-carbonitrile analogs?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or structural variations. For instance, 4H-chromeno[8,7-b]pyridine-3-carbonitrile derivatives show variable antimicrobial activity depending on substituent electronegativity. Meta-analysis of structure-activity relationships (SAR) and standardized bioassays (e.g., MIC values against S. aureus) are recommended to reconcile data .

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